molecular formula C9H7ClN4O B14627165 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide CAS No. 59064-00-5

2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide

Cat. No.: B14627165
CAS No.: 59064-00-5
M. Wt: 222.63 g/mol
InChI Key: LCXOAXJUKCBRCU-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group attached to a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide typically involves the reaction of 3-chlorophenylhydrazine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may interfere with cellular processes such as oxidative phosphorylation, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
  • (3-Chlorophenyl)hydrazonomalononitrile
  • Carbonyl cyanide m-chlorophenyl hydrazone

Uniqueness

2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide is unique due to its specific structural features and the presence of both a cyano and hydrazone group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-amino-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)13-14-8(5-11)9(12)15/h1-4,13H,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXOAXJUKCBRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852019
Record name 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59064-00-5
Record name 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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